2,3-dinor-11beta-Prostaglandin F2alpha 2,3-dinor-11beta-Prostaglandin F2alpha 2,3-dinor-11β-Prostaglandin F2α (2,3-dinor-11β-PGF2α) was recovered from the urine of both normal monkeys and humans when infused with radiolabeled PGD2, where it represented approximately 1% and 4% of the infused radiolabeled dose, respectively. 2,3-dinor-11β-PGF2α has also been recovered from the urine of mastocytosis patients, where it is excreted in large amounts. In human asthmatic patients, 2,3-dinor-11β-PGF2α represents about 40% (as determined by GC/MS) of the immunoreactive 11β-PGF2α when measured using Cayman’s 11β-PGF2α ELISA Kit. The excretion rate for 2,3-dinor-11β-PGF2α is approximately 200-250 ng/24 hours in a normal adult.
Brand Name: Vulcanchem
CAS No.: 240405-20-3
VCID: VC20795563
InChI: InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)/b6-5-,11-10+/t13-,14+,15+,16-,17-/m0/s1
SMILES: CCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O
Molecular Formula: C18H30O5
Molecular Weight: 326.4 g/mol

2,3-dinor-11beta-Prostaglandin F2alpha

CAS No.: 240405-20-3

Cat. No.: VC20795563

Molecular Formula: C18H30O5

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

2,3-dinor-11beta-Prostaglandin F2alpha - 240405-20-3

Specification

Description 2,3-dinor-11β-Prostaglandin F2α (2,3-dinor-11β-PGF2α) was recovered from the urine of both normal monkeys and humans when infused with radiolabeled PGD2, where it represented approximately 1% and 4% of the infused radiolabeled dose, respectively. 2,3-dinor-11β-PGF2α has also been recovered from the urine of mastocytosis patients, where it is excreted in large amounts. In human asthmatic patients, 2,3-dinor-11β-PGF2α represents about 40% (as determined by GC/MS) of the immunoreactive 11β-PGF2α when measured using Cayman’s 11β-PGF2α ELISA Kit. The excretion rate for 2,3-dinor-11β-PGF2α is approximately 200-250 ng/24 hours in a normal adult.
CAS No. 240405-20-3
Molecular Formula C18H30O5
Molecular Weight 326.4 g/mol
IUPAC Name (Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid
Standard InChI InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)/b6-5-,11-10+/t13-,14+,15+,16-,17-/m0/s1
Standard InChI Key IDKLJIUIJUVJNR-KSJYGFEGSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CC(=O)O)O)O)O
SMILES CCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O
Canonical SMILES CCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O
Appearance Assay:≥98%A solution in ethanol

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